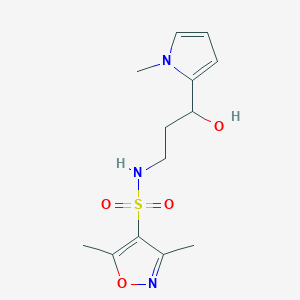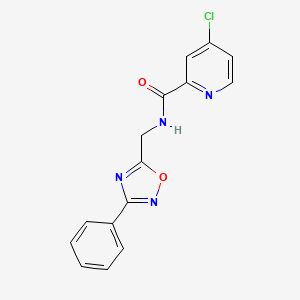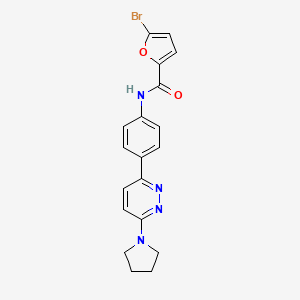![molecular formula C10H13Cl2NO2 B2425478 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride CAS No. 1049722-93-1](/img/structure/B2425478.png)
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride” is a chlorinated derivative of a benzo[1,4]dioxin structure with an ethylamine group . The benzo[1,4]dioxin structure is a type of aromatic organic compound that contains a benzene ring fused to a 1,4-dioxin ring .
Aplicaciones Científicas De Investigación
Structural Studies
- Aydın et al. (2017) investigated the crystal and electronic structure of a compound similar in structure to 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride, highlighting interactions such as hydrogen bonds and π-π stacking interactions which could provide insights into the compound's properties and potential applications in material science or pharmaceuticals (Aydın, 2017).
Synthetic Pathways
- Nazarenko et al. (2008) and Jacobs et al. (2008) described synthetic methodologies that involve compounds structurally related to 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride. These methods could potentially be adapted for the synthesis of this compound, which might be useful in the preparation of pharmaceuticals or other complex organic molecules (Nazarenko, 2008); (Jacobs, 2008).
Biological Activity
- Nimbalkar et al. (2018) described the synthesis and evaluation of derivatives structurally related to 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride for anti-tubercular activity. These findings might provide a starting point for the investigation of similar compounds, including 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride, for potential therapeutic uses (Nimbalkar, 2018).
Pharmacophore Studies
- Ravikumar & Sridhar (2006) studied ropinirole hydrochloride, a compound with a similar structure, focusing on its binding to dopamine receptors. This suggests that compounds like 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride might have potential as pharmacophores or leads in drug discovery (Ravikumar, 2006).
Catalytic Applications
- Huang et al. (2011) discussed the use of related compounds in catalytic enantioselective borane reduction. Such studies might provide insights into the potential catalytic applications of 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride in synthetic chemistry or industrial processes (Huang, 2011).
Corrosion Inhibition
- Zhang et al. (2015) explored the use of halogen-substituted ethylamine derivatives as corrosion inhibitors. This suggests the possibility of similar compounds, including 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride, being used to protect metals in industrial settings (Zhang, 2015).
Antimicrobial Activity
- Gaonkar et al. (2006) and Pejchal et al. (2015) synthesized and studied compounds with structural similarities for antimicrobial activity, suggesting potential antimicrobial applications for 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride (Gaonkar, 2006); (Pejchal, 2015).
Propiedades
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9;/h5-6H,1-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDEGREPKXWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

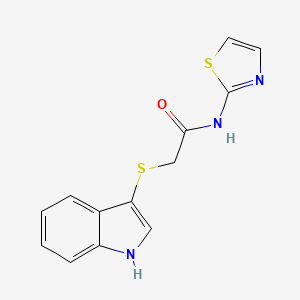
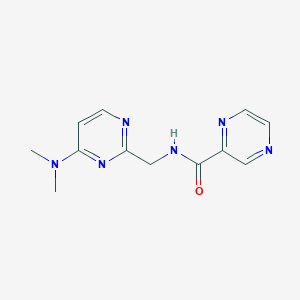

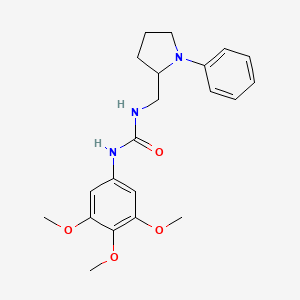
![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)
![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)


![5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2425409.png)


